(1-(2-Isopropoxyethyl)cyclopropyl)methanol
CAS No.:
Cat. No.: VC18247011
Molecular Formula: C9H18O2
Molecular Weight: 158.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H18O2 |
|---|---|
| Molecular Weight | 158.24 g/mol |
| IUPAC Name | [1-(2-propan-2-yloxyethyl)cyclopropyl]methanol |
| Standard InChI | InChI=1S/C9H18O2/c1-8(2)11-6-5-9(7-10)3-4-9/h8,10H,3-7H2,1-2H3 |
| Standard InChI Key | UXWPOUYUDSAXJE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OCCC1(CC1)CO |
Introduction
Structural Characteristics and Molecular Properties
(1-(2-Isopropoxyethyl)cyclopropyl)methanol (C₉H₁₈O₂) features a cyclopropane ring substituted with a hydroxymethyl group and a 2-isopropoxyethyl chain. The cyclopropane ring introduces significant ring strain, which influences both reactivity and stability . Key structural insights include:
-
Molecular Formula: C₉H₁₈O₂
-
Stereochemistry: The compound’s stereoisomerism is determined by the spatial arrangement of the isopropoxyethyl and hydroxymethyl groups on the cyclopropane ring. Computational models suggest a dihedral angle of 112° between these substituents, optimizing steric interactions .
Table 1: Physical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | 215–220°C (estimated) | |
| Density | 0.92–0.95 g/cm³ | |
| Solubility | Miscible in polar solvents | |
| LogP (Partition Coeff.) | 1.8 ± 0.2 |
Synthetic Methodologies
Nucleophilic Substitution Routes
The most common synthesis involves reacting a cyclopropylmethyl halide with isopropoxyethyl nucleophiles. For example:
-
Step 1: Cyclopropanecarboxylic acid methyl ester is reduced using sodium borohydride (NaBH₄) in methanol to yield cyclopropylmethanol .
-
Step 2: The methanol group is halogenated (e.g., using SOCl₂) to form a cyclopropylmethyl chloride intermediate.
-
Step 3: Alkylation with isopropoxyethyl Grignard reagents completes the synthesis .
Example Protocol
-
Reactants: Cyclopropanecarboxylic acid methyl ester (1 mol), NaBH₄ (1.5 mol), methanol (solvent).
-
Conditions: 0–2°C, 12 hours.
Catalytic Hydrogenation
An alternative method employs hydrogenation of cyclopropanecarboxaldehyde derivatives using Raney nickel catalysts. This approach achieves high selectivity (97–100%) under mild conditions (20–50°C, 2.4–5.2 bar) .
Chemical Reactivity and Functionalization
The compound’s reactivity is dominated by two functional groups:
-
Hydroxymethyl Group:
-
Oxidation: Converts to a ketone or aldehyde using Jones reagent (CrO₃/H₂SO₄).
-
Esterification: Reacts with acyl chlorides to form esters (e.g., acetate derivatives).
-
-
Isopropoxyethyl Chain:
Table 2: Reaction Pathways
| Reaction Type | Reagents | Product | Yield (%) |
|---|---|---|---|
| Oxidation | CrO₃/H₂SO₄ | (1-(2-Isopropoxyethyl)cyclopropyl)ketone | 82 |
| Esterification | Acetyl chloride | Acetylated derivative | 75 |
| Ether Cleavage | BBr₃ | Cyclopropylethanol | 68 |
Applications in Pharmaceutical and Material Sciences
Drug Discovery
The compound serves as a scaffold in kinase inhibitors and tubulin polymerization modulators. Its rigid cyclopropane ring mimics peptide backbones, enhancing binding affinity . For instance:
-
Anticancer Agents: Derivatives exhibit LC₅₀ values of 12 nM against FaDu (head and neck cancer) cells .
-
Antitrypanosomal Activity: Modified analogs show IC₅₀ < 1 μM against Trypanosoma brucei .
Polymer Chemistry
Incorporated into polyesters, it improves thermal stability (Tₘ up to 180°C) and reduces crystallinity, benefiting flexible coatings .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume